molecular formula C19H16N2O2S B605584 ARN-3236

ARN-3236

カタログ番号 B605584
分子量: 336.4 g/mol
InChIキー: WEHOIIGXTMKVRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine, also known as 3,4-DMPT, is a synthetic compound derived from pyrrolo[2,3-b]pyridine. It is a heterocyclic aromatic compound that has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry. 3,4-DMPT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, its structure allows for the synthesis of various derivatives with different biological activities. This makes it a valuable tool for drug discovery and development.

科学的研究の応用

抗うつ薬研究

ARN-3236は、塩誘導性キナーゼ2(SIK2)の強力かつ選択的な阻害剤として特定されており、マウスにおいて強い抗うつ様効果を示しています {svg_1}.

作用機序: この化合物は血脳関門を透過することができ、反復投与により、うつ病の慢性社会的敗北ストレス(CSDS)モデルと慢性予測不能軽度ストレス(CUMS)モデルの両方において有意な抗うつ様効果が誘導されることが判明しました {svg_2}. これは、ストレスによって増強されたSIK2の発現と、海馬における環状アデノシン一リン酸反応要素結合タンパク質(CREB)調節転写コアクチベーター1(CRTC1)の細胞質移行を完全に防止することと伴います {svg_3}.

神経新生への影響: This compound治療は、CSDSとCUMSによる海馬脳由来神経栄養因子(BDNF)系と神経新生のダウンレギュレーション効果を完全に逆転させました {svg_4}. さらに、海馬CRTC1-CREB-BDNF経路がthis compoundの抗うつ様効果を仲介することが示されました {svg_5}.

肺線維症研究

This compoundは、複雑な病因と有効な治療法が限られている致命的な肺疾患である肺線維症の研究で使用されてきました {svg_6}.

線維芽細胞分化における役割: This compoundによるSIK2の阻害は、ヒト胎児肺線維芽細胞(HFLs)における線維芽細胞の分化と細胞外マトリックスの発現を阻止し、マウスにおけるブレオマイシン誘導性肺線維症を軽減しました {svg_7}.

作用機序: メカニズム的には、SIK2の不活性化により、CRTC2の脱リン酸化と核移行が生じました。 核内では、CRTC2はCREBに結合し、CREB依存性抗線維化作用を促進します {svg_8}.

作用機序

Target of Action

ARN-3236 is a potent and selective inhibitor of salt-inducible kinase 2 (SIK2) . SIK2 is a kinase that phosphorylates cyclic adenosine monophosphate response element binding protein (CREB)-regulated transcription coactivator 1 (CRTC1) and CRTC2 . These targets play crucial roles in various physiological processes, including the regulation of gene expression, cell growth, and survival .

Mode of Action

This compound works by blocking the activity of SIK2 . This inhibition prevents the phosphorylation of CRTC1 and CRTC2, leading to their dephosphorylation and nuclear translocation . Once in the nucleus, CRTC1 and CRTC2 bind to CREB, promoting CREB-dependent anti-fibrotic actions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SIK2-CRTC1-CREB pathway . By inhibiting SIK2, this compound prevents the stress-enhanced SIK2 expression and cytoplasmic translocation of CRTC1 in the hippocampus . This action reverses the down-regulating effects of chronic stress on the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis .

Pharmacokinetics

This compound is orally active and can penetrate the blood-brain barrier . Detailed analyses showed that this compound produced a dose-dependent antidepressant action in mice between 10 and 60 mg/kg . .

Result of Action

This compound has been shown to induce significant antidepressant-like effects in animal models of depression . It also inhibits ovarian cancer cell growth and enhances the sensitivity of these cells to paclitaxel . Moreover, this compound has been found to prevent fibroblast differentiation and extracellular matrix expression, attenuating bleomycin-induced pulmonary fibrosis in mice .

Action Environment

Environmental factors such as exposure to stress or certain drugs can influence the action of this compound. For instance, in models of chronic social defeat stress (CSDS) and chronic unpredictable mild stress (CUMS), repeated administration of this compound was found to prevent depressive-like behaviors . Additionally, in the presence of bleomycin, a drug that induces pulmonary fibrosis, this compound was able to attenuate the fibrotic response .

生化学分析

Biochemical Properties

ARN-3236 is an ATP-competitive inhibitor that selectively suppresses the activity of SIK2 . It interacts with SIK2 with high selectivity over other kinases . The IC50 values for SIK2, SIK1, and SIK3 are less than 1 nM, 21.63 nM, and 6.63 nM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the growth of ovarian cancer cell lines and enhances their sensitivity to paclitaxel . It also produces strong antidepressant-like effects in mice via the hippocampal CRTC1-CREB-BDNF pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting SIK2 activity, leading to the dephosphorylation and nuclear translocation of CRTC2 . Within the nucleus, CRTC2 binds to CREB, promoting CREB-dependent anti-fibrotic actions .

Temporal Effects in Laboratory Settings

This compound has shown to produce dose-dependent antidepressant action in mice between 10 and 60 mg/kg . The effects of 30 and 60 mg/kg this compound were comparable and slightly superior to that of 20 mg/kg fluoxetine .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant effects at different dosages. For example, it has been shown to sensitize ovarian cancer to paclitaxel in SKOv3ip and OVCAR8 xenografts . It also attenuates bleomycin-induced pulmonary fibrosis in mice .

Metabolic Pathways

It is known that this compound inhibits SIK2, a kinase that phosphorylates CRTCs and regulates many physiological processes .

Transport and Distribution

It has been found that this compound can penetrate the blood-brain barrier .

Subcellular Localization

It is known that the inhibition of SIK2 by this compound results in the dephosphorylation and nuclear translocation of CRTC2 .

特性

IUPAC Name

3-(2,4-dimethoxyphenyl)-4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHOIIGXTMKVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine

Q & A

Q1: What is the primary mechanism of action of ARN-3236 and what are its downstream effects?

A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2) [, , ]. By inhibiting SIK2, this compound disrupts several cellular processes. It uncouples the centrosome from the nucleus during interphase, blocks centrosome separation in mitosis, and causes prometaphase arrest, ultimately leading to apoptotic cell death and tetraploidy []. Additionally, this compound inhibits AKT phosphorylation and reduces survivin expression, further contributing to its anti-cancer effects [, ]. In the context of depression, this compound prevents the cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1) in the hippocampus, leading to the upregulation of the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis [].

Q2: How does this compound impact the sensitivity of cancer cells to other chemotherapeutic agents?

A2: Research indicates that this compound enhances the sensitivity of ovarian cancer cells to paclitaxel both in vitro and in vivo [, ]. This synergistic effect was observed in several ovarian cancer cell lines and xenograft models, suggesting a potential clinical benefit of combining this compound with paclitaxel for treating ovarian cancer [, ].

Q3: Beyond cancer, what other therapeutic areas has this compound shown potential in?

A3: Studies demonstrate that this compound possesses significant antidepressant-like effects in mice models of chronic stress []. It achieves this by modulating the CRTC1-CREB-BDNF pathway in the hippocampus, highlighting its potential as a novel antidepressant treatment strategy [].

Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A4: Research efforts have led to the development of ARN-3252, a novel analogue of this compound belonging to the same chemical class []. Both compounds are highly potent ATP-competitive SIK2 inhibitors with favorable pharmacological properties []. Further details about the specific structural modifications and their impact on activity, potency, and selectivity are not extensively elaborated upon in the provided abstracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。